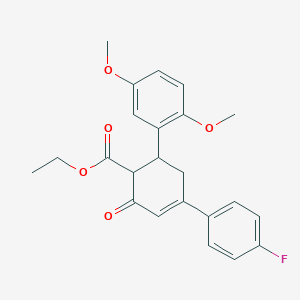
Ethyl 6-(2,5-dimethoxyphenyl)-4-(4-fluorophenyl)-2-oxocyclohex-3-ene-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 6-(2,5-dimethoxyphenyl)-4-(4-fluorophenyl)-2-oxocyclohex-3-ene-1-carboxylate is a complex organic compound characterized by its unique structural features, including a dimethoxyphenyl group, a fluorophenyl group, and a cyclohexene ring with an ester and ketone functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 6-(2,5-dimethoxyphenyl)-4-(4-fluorophenyl)-2-oxocyclohex-3-ene-1-carboxylate typically involves multiple steps, starting from commercially available precursors. A common synthetic route includes:
Formation of the Cyclohexene Ring: This step often involves a Diels-Alder reaction between a diene and a dienophile to form the cyclohexene ring.
Introduction of Functional Groups:
Esterification and Ketone Formation: The final steps include esterification to introduce the ethyl ester group and oxidation to form the ketone.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the use of catalysts to accelerate reaction rates.
Chemical Reactions Analysis
Types of Reactions
Ethyl 6-(2,5-dimethoxyphenyl)-4-(4-fluorophenyl)-2-oxocyclohex-3-ene-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The ketone group can be further oxidized to form carboxylic acids.
Reduction: The ketone can be reduced to form secondary alcohols.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Reagents like halogens (e.g., Br₂) or nucleophiles (e.g., NH₃) are used under appropriate conditions.
Major Products
Oxidation: Carboxylic acids.
Reduction: Secondary alcohols.
Substitution: Various substituted aromatic compounds depending on the reagents used.
Scientific Research Applications
Ethyl 6-(2,5-dimethoxyphenyl)-4-(4-fluorophenyl)-2-oxocyclohex-3-ene-1-carboxylate has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its interactions with biological targets.
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Material Science: Investigated for its properties in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism by which Ethyl 6-(2,5-dimethoxyphenyl)-4-(4-fluorophenyl)-2-oxocyclohex-3-ene-1-carboxylate exerts its effects depends on its application:
Biological Targets: It may interact with enzymes or receptors, altering their activity and leading to therapeutic effects.
Pathways Involved: The compound can modulate signaling pathways, such as those involved in inflammation or cell proliferation.
Comparison with Similar Compounds
Ethyl 6-(2,5-dimethoxyphenyl)-4-(4-fluorophenyl)-2-oxocyclohex-3-ene-1-carboxylate can be compared with other similar compounds:
Ethyl 6-(2,5-dimethoxyphenyl)-4-phenyl-2-oxocyclohex-3-ene-1-carboxylate: Lacks the fluorine atom, which may affect its biological activity and chemical reactivity.
Ethyl 6-(2,5-dimethoxyphenyl)-4-(4-chlorophenyl)-2-oxocyclohex-3-ene-1-carboxylate: Contains a chlorine atom instead of fluorine, potentially altering its pharmacokinetic properties.
These comparisons highlight the uniqueness of this compound, particularly in terms of its potential interactions and applications in various fields of research.
Properties
Molecular Formula |
C23H23FO5 |
|---|---|
Molecular Weight |
398.4 g/mol |
IUPAC Name |
ethyl 6-(2,5-dimethoxyphenyl)-4-(4-fluorophenyl)-2-oxocyclohex-3-ene-1-carboxylate |
InChI |
InChI=1S/C23H23FO5/c1-4-29-23(26)22-19(18-13-17(27-2)9-10-21(18)28-3)11-15(12-20(22)25)14-5-7-16(24)8-6-14/h5-10,12-13,19,22H,4,11H2,1-3H3 |
InChI Key |
GFRHDHSAMZTCMY-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1C(CC(=CC1=O)C2=CC=C(C=C2)F)C3=C(C=CC(=C3)OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















